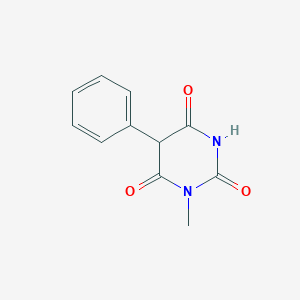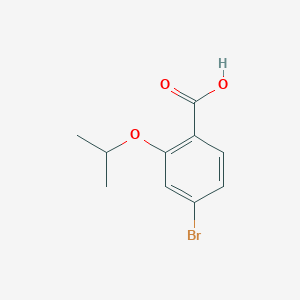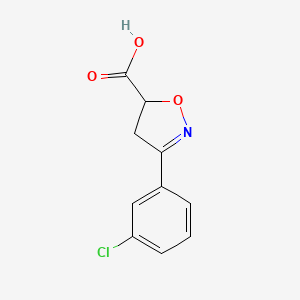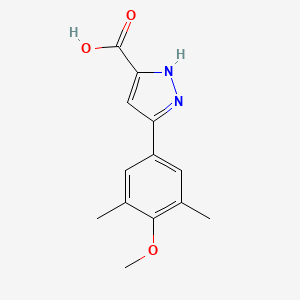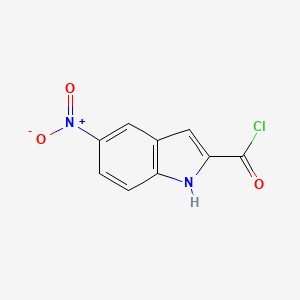
5-Nitroindole-2-carbonyl chloride
Übersicht
Beschreibung
5-Nitroindole-2-carbonyl chloride (5-NIC) is a synthetic organic compound used in a variety of scientific research applications. It is commonly used as a reagent for the synthesis of a variety of organic compounds and is also used in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-Nitroindole-2-carbonyl chloride has a variety of scientific research applications. It is commonly used as a reagent for the synthesis of a variety of organic compounds, such as 5-nitroindole-2-carboxylic acid and 5-nitroindole-2-carboxamide. It is also used in the study of biochemical and physiological effects, such as the effects of nitric oxide on the cardiovascular system. In addition, 5-Nitroindole-2-carbonyl chloride is used in the synthesis of a variety of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of 5-Nitroindole-2-carbonyl chloride is not well understood. However, it is believed that 5-Nitroindole-2-carbonyl chloride acts as an inhibitor of nitric oxide synthase, which is an enzyme responsible for the synthesis of nitric oxide. By inhibiting nitric oxide synthase, 5-Nitroindole-2-carbonyl chloride can prevent the formation of nitric oxide, which plays an important role in many physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Nitroindole-2-carbonyl chloride are not well understood. However, it is believed that 5-Nitroindole-2-carbonyl chloride can act as an inhibitor of nitric oxide synthase, which can lead to a decrease in the production of nitric oxide. This can lead to a decrease in blood pressure, as nitric oxide plays an important role in regulating blood pressure. In addition, it is believed that 5-Nitroindole-2-carbonyl chloride can also act as an inhibitor of cyclooxygenase-2, which can lead to a decrease in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Nitroindole-2-carbonyl chloride in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is easy to use in a variety of laboratory settings. In addition, 5-Nitroindole-2-carbonyl chloride is a relatively stable compound and is not easily degraded by light or heat. However, there are some limitations to the use of 5-Nitroindole-2-carbonyl chloride in laboratory experiments. It is a relatively toxic compound and should be handled with care. In addition, 5-Nitroindole-2-carbonyl chloride is a relatively volatile compound and can be easily lost during the synthesis process.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 5-Nitroindole-2-carbonyl chloride in scientific research. For example, it could be used in the development of new pharmaceuticals and drugs, such as antifungal agents and anti-inflammatory drugs. In addition, 5-Nitroindole-2-carbonyl chloride could be used in the study of the biochemical and physiological effects of nitric oxide, as well as its potential role in the regulation of blood pressure. Finally, 5-Nitroindole-2-carbonyl chloride could be used in the development of new synthetic methods for the synthesis of organic compounds.
Eigenschaften
IUPAC Name |
5-nitro-1H-indole-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-9(13)8-4-5-3-6(12(14)15)1-2-7(5)11-8/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCBIURSLMGZNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroindole-2-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




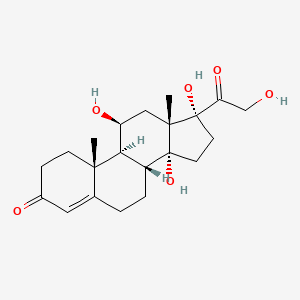

![2-{[(3-Isopropylphenyl)amino]methyl}phenol](/img/structure/B3075992.png)
![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3075996.png)
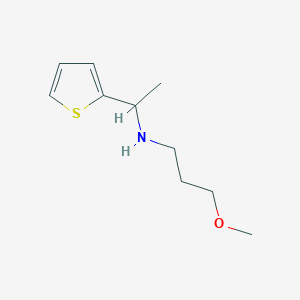

![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B3076011.png)

